2-(4-chlorophenoxy)-N-(4-iodophenyl)acetamide
Overview
Description
2-(4-chlorophenoxy)-N-(4-iodophenyl)acetamide, also known as CPIA, is a chemical compound that has gained attention in the scientific community due to its potential applications in pharmacological research. CPIA is a synthetic compound that was first synthesized in 2009 by a team of researchers at the University of California, San Francisco. Since then, CPIA has been the subject of numerous studies investigating its potential as a tool for understanding biological processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(4-iodophenyl)acetamide involves its ability to bind to specific GPCRs, which are involved in a wide range of cellular processes. When this compound binds to a GPCR, it can activate or inhibit downstream signaling pathways, leading to changes in cellular function. This mechanism of action has made this compound a valuable tool for studying the effects of various compounds on GPCRs.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific GPCR that it binds to. However, some of the general effects of this compound include changes in cellular signaling, alterations in gene expression, and modifications to protein function. These effects can be used to study the role of specific GPCRs in various biological processes.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 2-(4-chlorophenoxy)-N-(4-iodophenyl)acetamide in lab experiments is its ability to selectively bind to specific GPCRs. This allows researchers to study the effects of various compounds on these receptors without affecting other cellular processes. However, one limitation of this compound is its synthetic nature, which may limit its applicability to certain biological systems.
Future Directions
There are several potential future directions for research involving 2-(4-chlorophenoxy)-N-(4-iodophenyl)acetamide. One area of interest is the development of new compounds based on the structure of this compound that may have improved binding affinity or selectivity for specific GPCRs. Another potential direction is the use of this compound in the development of new drugs targeting GPCRs, which are involved in numerous diseases and disorders. Finally, further research is needed to fully understand the mechanisms of action of this compound and its potential applications in pharmacological research.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(4-iodophenyl)acetamide has been used extensively in pharmacological research as a tool for investigating the mechanisms of action of various drugs and compounds. One of the primary applications of this compound is in the study of G protein-coupled receptors (GPCRs), which are a family of membrane proteins that play a critical role in cellular signaling. This compound has been shown to bind to specific GPCRs, allowing researchers to study the effects of various compounds on these receptors.
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(4-iodophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClINO2/c15-10-1-7-13(8-2-10)19-9-14(18)17-12-5-3-11(16)4-6-12/h1-8H,9H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQUFGLZFPCEFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)COC2=CC=C(C=C2)Cl)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClINO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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